molecular formula C12H16N2O2 B11886549 Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- CAS No. 21384-06-5

Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)-

Cat. No.: B11886549
CAS No.: 21384-06-5
M. Wt: 220.27 g/mol
InChI Key: BAFIFTYSBSVZEN-UHFFFAOYSA-N
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Description

2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol is a synthetic organic compound with the molecular formula C12H16N2O2 It is characterized by the presence of two aziridine rings attached to a benzene ring substituted with hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzene-1,4-diol with 2-methylaziridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems may be implemented to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The aziridine rings can be reduced to form amines.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can undergo ring-opening reactions with nucleophiles such as DNA, proteins, and other biomolecules. This reactivity is exploited in various applications, including cross-linking and drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol is unique due to the presence of aziridine rings, which impart high reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly useful in applications requiring cross-linking and covalent modification of biomolecules .

Properties

CAS No.

21384-06-5

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol

InChI

InChI=1S/C12H16N2O2/c1-7-5-13(7)9-3-12(16)10(4-11(9)15)14-6-8(14)2/h3-4,7-8,15-16H,5-6H2,1-2H3

InChI Key

BAFIFTYSBSVZEN-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C2=CC(=C(C=C2O)N3CC3C)O

Origin of Product

United States

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